molecular formula C20H24ClN3O2 B5971991 4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine CAS No. 5784-02-1

4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine

Cat. No. B5971991
CAS RN: 5784-02-1
M. Wt: 373.9 g/mol
InChI Key: YVNKNGTUTNHGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. It has also been shown to inhibit the activity of various enzymes involved in the formation of amyloid beta plaques in Alzheimer's disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress-induced damage by increasing the levels of antioxidant enzymes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine. One possible direction is to study its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to investigate its mechanism of action in more detail, particularly its effects on various signaling pathways in the body. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine involves the reaction of 2,4-dimethoxybenzaldehyde with 4-(2-chlorobenzyl)-1-piperazinecarboxamide. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine has been studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, it has been found to inhibit the formation of amyloid beta plaques, which are known to be a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-25-18-8-7-16(20(13-18)26-2)14-22-24-11-9-23(10-12-24)15-17-5-3-4-6-19(17)21/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNKNGTUTNHGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361965
Record name ST51008215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-1-(2,4-dimethoxyphenyl)methanimine

CAS RN

5784-02-1
Record name ST51008215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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